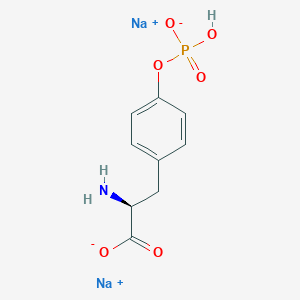![molecular formula C8H6Cl2N2 B8242288 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8242288.png)
2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core structure with two chlorine atoms at positions 2 and 5, and a methyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of pyrrolo[3,2-b]pyridine with copper(I) chloride under specific conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolo[3,2-b]pyridine derivative with different substituents.
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group at position 1, leading to different chemical properties.
Uniqueness: 2,5-Dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2,5-dichloro-1-methylpyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-6-2-3-7(9)11-5(6)4-8(12)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDRTZGDFBFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Cl)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B8242217.png)
![6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8242224.png)
![(3aR,5s,6aS)-rel-2-Methyloctahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B8242235.png)

![1-[(1-Methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine](/img/structure/B8242246.png)

![6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242271.png)
![(4-Methoxyphenyl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B8242274.png)
![ethyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242296.png)



